Cas no 938618-72-5 (2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate)

2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylateは、有機合成化学において重要な中間体として利用される化合物です。6-クロロピリジン-3-カルボキシレート骨格とフェニルフォルモヒドラジド基を有し、高い反応性と多様な修飾可能性を備えています。特に医薬品や農薬の開発において、活性分子の構築に有用な構造単位を提供します。本化合物は結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広い用途に対応可能です。また、クロロ基とカルボニル基の存在により、求核置換反応や縮合反応など、様々な変換反応の起点として活用できます。

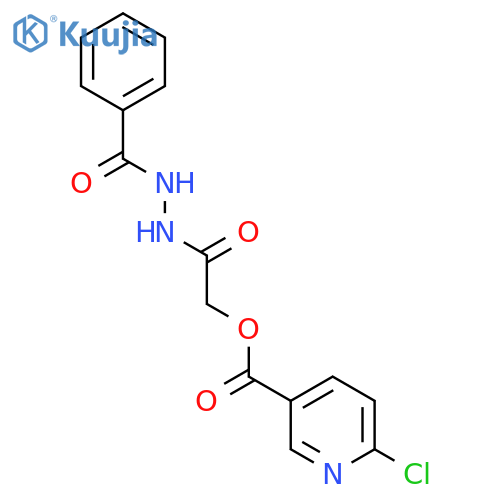

938618-72-5 structure

商品名:2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate

2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Z18369620

- EN300-26591651

- 2-oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate

- AKOS002472308

- 938618-72-5

- 2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate

-

- インチ: 1S/C15H12ClN3O4/c16-12-7-6-11(8-17-12)15(22)23-9-13(20)18-19-14(21)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,19,21)

- InChIKey: ALSBQZFASWQSOG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=N1)C(=O)OCC(NNC(C1C=CC=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 333.0516336g/mol

- どういたいしつりょう: 333.0516336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 97.4Ų

2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26591651-0.05g |

2-oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate |

938618-72-5 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

938618-72-5 (2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量